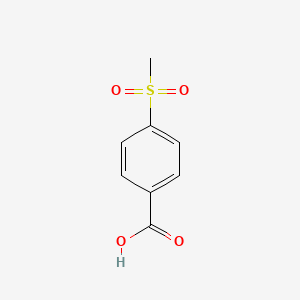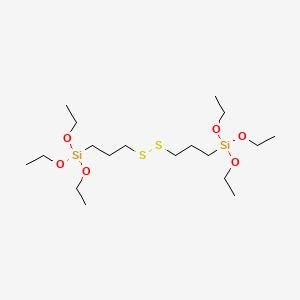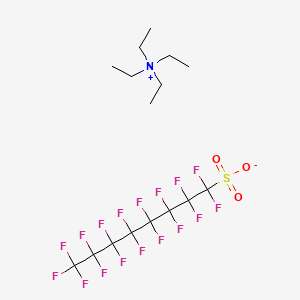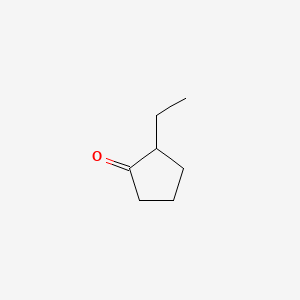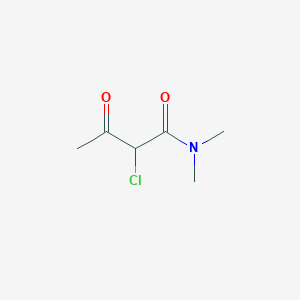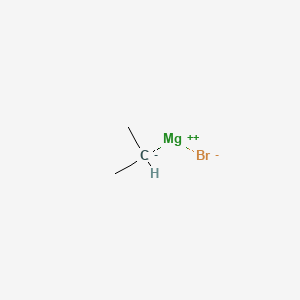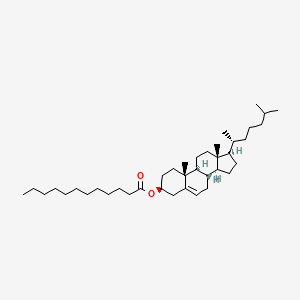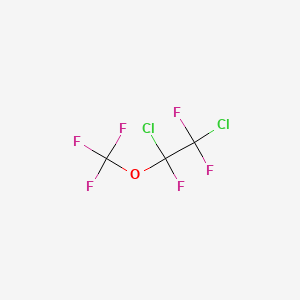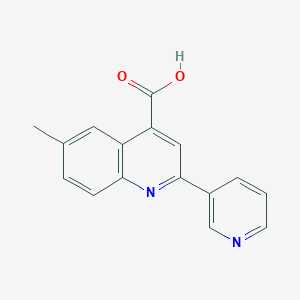
6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid
Übersicht
Beschreibung
The compound "6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of a carboxylic acid group in the quinoline derivative can significantly affect its chemical properties and reactivity, making it a valuable compound for further chemical transformations and potential pharmaceutical applications.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the catalytic aerobic oxidation of substituted 8-methylquinolines in the presence of Pd(II) complexes derived from 2,6-pyridinedicarboxylic acids has been shown to produce quinoline carboxylic acids as minor reaction products . Additionally, the synthesis of substituted 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids has been reported, with some compounds exhibiting potent antibacterial activity . These methods highlight the potential for synthesizing the compound of interest through modifications of existing synthetic routes.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex, with various substituents affecting the overall geometry and electronic properties. For example, a mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate has been synthesized, and its structure was elucidated using X-ray crystallography . Such studies provide insights into the coordination chemistry of quinoline derivatives and can inform the design of new compounds with desired properties.
Chemical Reactions Analysis
Quinoline derivatives can participate in a range of chemical reactions. The use of [Pyridine-1-SO3H-2-COOH]Cl as a catalyst for the preparation of hexahydroquinolines demonstrates the versatility of quinoline-related compounds in multi-component condensation reactions . Furthermore, the synthesis of ethyl 1-substituted-5-cyano-4-methyl-6-oxopyridine-3-carboxylates shows that quinoline derivatives can serve as precursors for the synthesis of various heterocyclic compounds, including isoquinolines and pyrido pyridines . These reactions underscore the reactivity of quinoline derivatives and their utility in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of functional groups such as carboxylic acids, nitriles, and amino groups can affect properties like solubility, acidity, and reactivity. The antibacterial activity of certain quinoline carboxylic acids suggests that these compounds can interact with biological targets, which is an important consideration for drug design . The catalytic properties of quinoline derivatives, as demonstrated by the use of pyridinium-1-sulfonic acid-2-carboxylic acid chloride in synthesis, also highlight their potential as catalysts in chemical reactions .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Functionalization
6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid serves as a building block in the synthesis of complex organic molecules. It is involved in reactions that lead to the creation of new chemical entities with potential applications in material science, pharmaceuticals, and organic electronics. For instance, reactions involving carboxylic acids and pyridine derivatives often result in the formation of compounds with novel structural features, exhibiting diverse chemical reactivities and properties. These reactions can include cyclization processes, functional group transformations, and coupling reactions, highlighting the versatility of this compound in synthetic chemistry.
Pharmaceutical Research
In the realm of pharmaceutical research, derivatives of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid may be explored for their biological activities. The structural motif present in this compound is reminiscent of heterocyclic compounds known to exhibit a wide range of biological activities. Therefore, it can be utilized in the design and synthesis of new drug candidates. The modification of its structure through various chemical reactions can lead to the discovery of compounds with potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents.
Material Science Applications
In material science, the unique chemical structure of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid could be exploited in the development of new materials. Its heterocyclic framework might contribute to the design of organic semiconductors, photovoltaic materials, or light-emitting diodes (LEDs). The incorporation of such organic molecules into materials can enhance their electronic and optical properties, making them suitable for applications in electronics, optoelectronics, and energy conversion devices.
Supramolecular Chemistry
This compound also finds applications in supramolecular chemistry, where its ability to form hydrogen bonds and π-π interactions can be leveraged in the construction of supramolecular assemblies and networks. These properties are valuable for the development of molecular sensors, catalysts, and drug delivery systems. The specific interactions between the carboxylic acid moiety and other molecules can lead to the formation of well-defined structures with novel functionalities.
References
- The synthesis and reactions of stable o-quinoid systems and the development of new methods for the synthesis of pyridine and fused pyridine derivatives highlight the chemical versatility of related compounds (Sarkar, Ghosh, & Chow, 2000); (Al-Issa, 2012).
- Research on cyclic amines and their redox-annulations with α,β-unsaturated carbonyl compounds offers insight into the functionalization of similar heterocyclic frameworks (Kang, Richers, Sawicki, & Seidel, 2015).
- The development of 1-aminopyridinium ylides as directing groups for sp^3 C-H bond functionalization underscores the potential of pyridine derivatives in facilitating complex chemical transformations (Le, Nguyen, & Daugulis, 2019).
Eigenschaften
IUPAC Name |
6-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-4-5-14-12(7-10)13(16(19)20)8-15(18-14)11-3-2-6-17-9-11/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJIAXLVVRQUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10199111 | |
| Record name | Cinchoninic acid, 6-methyl-2-(3-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | |
CAS RN |
5110-02-1 | |
| Record name | Cinchoninic acid, 6-methyl-2-(3-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005110021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchoninic acid, 6-methyl-2-(3-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10199111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




